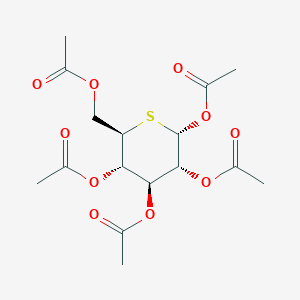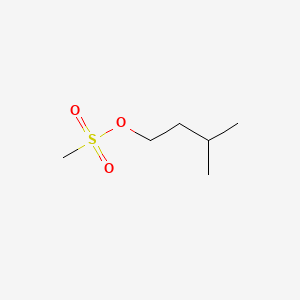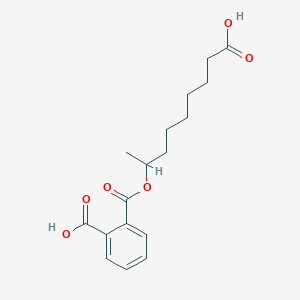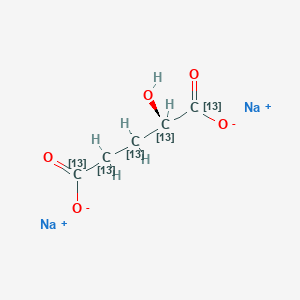
PENTAACETYL-5-THIOGLUCOSE
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of PENTAACETYL-5-THIOGLUCOSE typically involves a multi-step process starting from glucose. The general synthetic route includes:
Esterification: Glucose undergoes esterification to introduce acetyl groups at the hydroxyl positions.
Industrial production methods are similar but optimized for large-scale synthesis, ensuring high yield and purity. These methods often involve the use of catalysts and controlled reaction conditions to facilitate the process .
Analyse Des Réactions Chimiques
PENTAACETYL-5-THIOGLUCOSE undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
PENTAACETYL-5-THIOGLUCOSE has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical studies to understand the role of thiol groups in biological systems.
Industry: This compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of PENTAACETYL-5-THIOGLUCOSE involves its interaction with various molecular targets. The thiol group can form disulfide bonds with proteins, altering their structure and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
PENTAACETYL-5-THIOGLUCOSE is unique due to the presence of both acetyl and thiol groups. Similar compounds include:
5-Thio-D-glucose: Lacks the acetyl groups, making it less reactive in certain chemical reactions.
Pentaacetyl-D-glucose: Lacks the thiol group, limiting its applications in thiol-specific reactions.
These comparisons highlight the unique reactivity and versatility of this compound in various chemical and biological applications.
Propriétés
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5,6-tetraacetyloxythian-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O10S/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPPVTQRDZKNPS-LJIZCISZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(S1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](S1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001242267 | |
| Record name | 5-Thio-α-D-glucopyranose 1,2,3,4,6-pentaacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001242267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10227-18-6 | |
| Record name | 5-Thio-α-D-glucopyranose 1,2,3,4,6-pentaacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10227-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Thio-α-D-glucopyranose 1,2,3,4,6-pentaacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001242267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[4-Bromo-2-(hydroxymethyl)phenyl]-4-(dimethylamino)-1-(4-fluorophenyl)butan-1-ol](/img/structure/B1148261.png)




![(3AS,4R,5S,6AR)-5-(Benzoyloxy)hexahydro-4-(hydroxymethyl)-2H-cyclopenta[B]furan-2-one](/img/structure/B1148276.png)
